molecular formula C13H13N3O3S B11014326 N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide

N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide

Cat. No.: B11014326
M. Wt: 291.33 g/mol
InChI Key: NRMXUVXZYCBQRM-UHFFFAOYSA-N
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Description

N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide: is a synthetic organic compound characterized by the presence of a nitro group attached to a thiazole ring, which is further connected to a phenylbutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Nitration: The thiazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.

    Amidation: The nitrated thiazole is reacted with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide can undergo reduction to form the corresponding amine.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Reduction: The major product would be N-(5-amino-1,3-thiazol-2-yl)-3-phenylbutanamide.

    Substitution: Depending on the nucleophile, various substituted thiazole derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be studied for its potential antimicrobial properties due to the presence of the nitro group, which is known to exhibit activity against certain bacteria and fungi.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The compound’s structure allows for modifications that can enhance its pharmacological properties.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide involves its interaction with biological targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The thiazole ring can also interact with specific proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-nitro-1,3-thiazol-2-yl)formamide
  • N-(4-methoxybenzyl)-N′-(5-nitro-1,3-thiazol-2-yl)urea

Uniqueness

N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide is unique due to its specific combination of a nitro-thiazole moiety with a phenylbutanamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. Compared to similar compounds, it offers a different balance of hydrophobic and hydrophilic characteristics, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

N-(5-nitro-1,3-thiazol-2-yl)-3-phenylbutanamide

InChI

InChI=1S/C13H13N3O3S/c1-9(10-5-3-2-4-6-10)7-11(17)15-13-14-8-12(20-13)16(18)19/h2-6,8-9H,7H2,1H3,(H,14,15,17)

InChI Key

NRMXUVXZYCBQRM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)NC1=NC=C(S1)[N+](=O)[O-])C2=CC=CC=C2

Origin of Product

United States

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